molecular formula C6H12ClF2NO2 B2944629 Methyl 2-amino-4,4-difluoropentanoate hydrochloride CAS No. 2243509-31-9

Methyl 2-amino-4,4-difluoropentanoate hydrochloride

Cat. No.: B2944629
CAS No.: 2243509-31-9
M. Wt: 203.61
InChI Key: OFEAEMABDOXHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4,4-difluoropentanoate hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO2 It is a derivative of pentanoic acid and contains both amino and difluoromethyl groups

Scientific Research Applications

Methyl 2-amino-4,4-difluoropentanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

As for future directions, “Methyl 2-amino-4,4-difluoropentanoate hydrochloride” is available for purchase for research purposes . This suggests that it may be used in various scientific studies, although specific future applications or research directions are not mentioned in the available sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4,4-difluoropentanoate hydrochloride typically involves the reaction of 2-amino-4,4-difluoropentanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4-difluoropentanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted pentanoate derivatives .

Mechanism of Action

The mechanism of action of methyl 2-amino-4,4-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4,4-difluoropentanoate hydrochloride
  • Methyl 2-amino-4,5-difluorobenzoate

Uniqueness

Methyl 2-amino-4,4-difluoropentanoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-4,4-difluoropentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2.ClH/c1-6(7,8)3-4(9)5(10)11-2;/h4H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEAEMABDOXHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)OC)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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